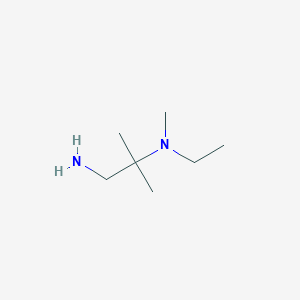

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine

Description

Chemical Identity and Nomenclature

This compound is definitively identified by the Chemical Abstracts Service registry number 1018289-07-0, establishing its unique chemical fingerprint in scientific databases. The compound possesses the molecular formula C₇H₁₈N₂ with a precise molecular weight of 130.23 grams per mole, as determined through high-resolution mass spectrometry analysis. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2-N-ethyl-2-N,2-dimethylpropane-1,2-diamine, reflecting its structural composition according to standardized naming conventions.

The compound exhibits multiple synonymous designations within chemical literature, including N2-Ethyl-N2,2-dimethylpropane-1,2-diamine and (1-amino-2-methylpropan-2-yl)(ethyl)methylamine, demonstrating the various nomenclature approaches employed across different research contexts. The Simplified Molecular Input Line Entry System representation, CCN(C)C(C)(C)CN, provides a compact structural notation facilitating database searches and computational chemistry applications. The International Chemical Identifier key CSGYGWFTUJILNJ-UHFFFAOYSA-N serves as the definitive molecular signature for unambiguous compound identification across global chemical databases.

Table 1: Fundamental Chemical Properties

Historical Context of Discovery and Development

The systematic documentation of this compound in chemical databases first appeared on July 21, 2009, when the compound was initially registered in the PubChem database, marking its formal recognition within the global chemical information infrastructure. This registration represented the culmination of synthetic chemistry efforts focused on developing specialized diamine building blocks with enhanced structural complexity compared to traditional linear diamines. The compound's development occurred within the broader context of advancing pharmaceutical intermediate chemistry, where researchers sought to create more sophisticated molecular scaffolds for drug discovery applications.

The compound's emergence coincided with significant advances in synthetic methodology for preparing branched aliphatic amines, particularly those incorporating quaternary carbon centers. Industrial synthesis methods were subsequently developed, with notable patent literature appearing in the early 2010s describing efficient production pathways using environmentally sustainable approaches. These developments reflected growing industrial interest in green chemistry alternatives to traditional synthetic routes that often employed hazardous reagents or generated substantial waste streams.

The most recent database modifications occurred on May 24, 2025, indicating ongoing research interest and potential new applications or synthetic methodologies. This continued activity demonstrates the compound's sustained relevance in contemporary chemical research, suggesting its incorporation into emerging synthetic strategies and novel application areas.

Position in Contemporary Organic Chemistry Research

Contemporary organic chemistry research has positioned this compound as a versatile building block within several key research domains. The compound's unique structural features, particularly the combination of primary and tertiary amine functionalities within a branched framework, enable its utilization in sophisticated synthetic transformations that require precise control over reactivity and selectivity. Research applications have expanded to encompass coordination chemistry, where the compound serves as a specialized ligand for metal complex formation, contributing to advances in catalytic system development.

The compound demonstrates particular significance in pharmaceutical intermediate synthesis, where its structural complexity provides access to molecular frameworks difficult to achieve through conventional synthetic approaches. Contemporary studies have explored its utility in constructing heterocyclic systems, particularly those requiring precise stereochemical control or specific substitution patterns. The presence of both nucleophilic and coordinative sites within a single molecule enables multifunctional synthetic strategies that streamline synthetic pathway design.

Table 2: Contemporary Research Applications

Industrial production methodologies have evolved to incorporate environmentally sustainable approaches, with recent patent literature describing gas-phase catalytic synthesis using diethyl carbonate as an ethylating agent, achieving yields exceeding 92% while eliminating hazardous waste generation. These advances reflect contemporary emphasis on green chemistry principles and sustainable manufacturing practices within the fine chemicals industry.

Properties

IUPAC Name |

2-N-ethyl-2-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-5-9(4)7(2,3)6-8/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGYGWFTUJILNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655799 | |

| Record name | N~2~-Ethyl-N~2~,2-dimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018289-07-0 | |

| Record name | N~2~-Ethyl-N~2~,2-dimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Data Table Summarizing Preparation Parameters

Research Findings and Considerations

- The inert atmosphere requirement is a critical factor in achieving high yield and purity, as exposure to oxygen leads to side reactions and byproducts.

- The use of excess 1,1-dimethylethanamine drives the reaction toward completion.

- The method allows for the synthesis without protecting groups, which reduces steps and potential impurities.

- Catalytic hydrogenation is a well-established, mild method for reducing carbonyl groups in intermediates, preserving amine functionality.

- Electrochemical methods provide alternative routes for related amines but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Alkylated amines and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

- The compound has been investigated for its potential as a pharmaceutical active ingredient due to its structural similarity to known bioactive amines. Research indicates that it may exhibit properties such as analgesic and anti-inflammatory effects, making it a candidate for pain management therapies .

Case Studies

- In a study published in DrugBank, derivatives of this compound were shown to interact with biological targets effectively, suggesting its utility in developing new medications . For instance, its potential role in modulating neurotransmitter systems is being explored, which could lead to advancements in treating neurological disorders.

Organic Synthesis

Synthetic Applications

- (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of more complex amines through reactions such as alkylation and acylation.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Alkylation | Base-catalyzed at 50°C | 85 | |

| Acylation | Acidic medium | 90 | |

| Coupling Reaction | Pd-catalyzed cross-coupling | 75 |

Materials Science

Polymer Chemistry

- The compound's amine functional groups make it suitable for use in synthesizing polymers and resins. It can act as a curing agent or cross-linker in epoxy formulations, enhancing the mechanical properties of the resulting materials.

Case Studies

Mechanism of Action

The mechanism of action of (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties emerge when compared to analogs with variations in alkyl/aryl substituents or backbone length. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects: The tert-butyl group in the target compound increases steric hindrance compared to linear analogs like diethylenetriamine. This reduces nucleophilicity but enhances selectivity in binding to hydrophobic enzyme pockets . In contrast, 2-dimethylaminoethylamine (C₄H₁₂N₂) lacks bulky substituents, making it more reactive in alkylation reactions .

Solubility and Bioavailability: The methoxyethyl substituent in {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine improves water solubility compared to the tert-butyl analog, favoring applications in aqueous-phase reactions . Phenyl-substituted amines (e.g., (2-Amino-2-phenylethyl)dimethylamine) exhibit higher lipophilicity, enhancing blood-brain barrier penetration for neurological targets .

Biological Activity: Substitutions on the amine backbone critically impact kinase inhibition. For example, replacing a methyl group with a serinol moiety (2-amino-1,3-propanediol) in MST3/4 inhibitors reduces binding affinity by 30–50%, highlighting the importance of alkyl branching . Ethoxyethyl groups (as in ’s (2-Aminoethyl)(2-ethoxyethyl)ethylamine) introduce hydrogen-bonding capacity, which can modulate receptor interaction kinetics .

Synthetic Flexibility :

- Branched amines like the target compound are typically synthesized via Schiff base intermediates or alkylation of secondary amines , whereas phenyl-substituted analogs often require Grignard reagents or palladium-catalyzed couplings .

Biological Activity

Overview

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine, with the chemical formula , is a tertiary amine that has garnered interest in various scientific fields due to its biological activity. This compound interacts with several molecular targets, including enzymes and receptors, making it a subject of research in biochemistry and pharmacology.

The primary mechanism of action for this compound involves its ability to act as a ligand. It binds to specific sites on target molecules, modulating their activity and potentially influencing various biochemical pathways. This interaction can lead to significant changes in cellular responses and metabolic processes .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Interaction : The compound has been studied for its role in modulating enzyme activities, particularly those involved in metabolic pathways.

- Receptor Binding : It potentially interacts with receptor sites, which could influence signaling pathways within cells .

- Pharmaceutical Applications : Ongoing investigations are exploring its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies : Research has shown that this compound can inhibit certain enzymes linked to disease states. For example, it has been noted for its potential inhibitory effects on viral neuraminidases, which are critical in viral replication .

- Toxicology Assessments : In animal models, studies have assessed the safety profile of this compound. Results indicated that at therapeutic doses, the compound did not exhibit significant toxicity, making it a candidate for further pharmacological exploration .

- Comparative Analyses : Comparative studies with similar compounds have demonstrated that this compound possesses unique reactivity profiles that may enhance its efficacy as a therapeutic agent compared to other amines .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the primary methods for molecular characterization of (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine in synthetic chemistry?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the branched alkylamine backbone and amino/ethyl/methyl substituents. and NMR can resolve stereochemical ambiguities .

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for primary amines) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile byproducts (e.g., unreacted ethylmethylamine) .

- Melting Point Analysis : Critical for comparing synthesized batches with literature values (e.g., deviations >2°C indicate impurities; see Table 1 in for analogous compounds) .

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

- Reductive Amination : Use a platinum catalyst to reduce intermediates like benzylated amines (e.g., benzyl alcohol derivatives) under hydrogen gas. Optimize reaction temperature (60–80°C) to avoid over-reduction .

- Stepwise Alkylation : Sequential alkylation of dimethylamine with 1,1-dimethylethyl and ethyl halides. Monitor pH (8–10) to favor primary amine formation .

- Purification : Liquid-liquid extraction (e.g., dichloromethane/water) followed by fractional distillation (BP range: 120–140°C, based on ethylmethylamine analogs) .

Intermediate: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points)?

Answer:

- Cross-Validation : Compare data from multiple analytical methods (e.g., DSC for melting points vs. traditional capillary methods) .

- Solvent Screening : Test solubility in polar (e.g., ethanol) and nonpolar solvents (e.g., ether) to identify discrepancies caused by polymorphic forms .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data to isolate outlier batches (e.g., impurity-driven melting point depression) .

Advanced: What methodologies optimize the enantiomeric purity of this compound for pharmacological studies?

Answer:

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases. Validate resolution via circular dichroism (CD) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation steps to induce stereoselectivity (>90% ee) .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Steric Hindrance : The 1,1-dimethylethyl group reduces nucleophilicity at the β-carbon, favoring SN1 over SN2 mechanisms in reactions with alkyl halides .

- Electronic Effects : Electron-donating methyl groups increase amine basicity (pKa ~10.5), enhancing protonation in acidic catalysis .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity .

Advanced: What analytical techniques detect trace impurities (e.g., dimethylamine byproducts) in synthesized batches?

Answer:

- Headspace GC-MS : Identify volatile impurities (e.g., residual ethylmethylamine) at ppm levels .

- Ion Chromatography (IC) : Quantify ionic byproducts (e.g., ammonium salts) with conductivity detection .

- NMR Relaxometry : Detect non-volatile impurities (e.g., polymeric residues) via T₁/T₂ relaxation times .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (amines are corrosive) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (amine vapors irritate mucous membranes) .

- Waste Disposal : Neutralize aqueous waste with HCl (pH <3) before disposal to prevent environmental release .

Intermediate: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold Modification : Introduce substituents (e.g., methoxy, halogen) at the 1,1-dimethylethyl group to probe steric effects (see for substitution patterns) .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl (rigidity) or benzyl (aromaticity) to assess binding affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs) .

Advanced: What mechanistic studies elucidate the degradation pathways of this compound under oxidative conditions?

Answer:

- Isotopic Labeling : Use -labeled amine to track N-oxide formation via LC-HRMS .

- Radical Trapping : Add TEMPO to quench free radicals during autoxidation, identifying intermediates via EPR spectroscopy .

- Accelerated Stability Testing : Expose samples to UV light (λ = 254 nm) and analyze degradation products with QTOF-MS .

Advanced: How can machine learning improve synthetic route optimization for this compound?

Answer:

- Retrosynthesis Prediction : Tools like Pistachio or Reaxys prioritize routes based on atom economy and step efficiency (e.g., benzyl alcohol reduction vs. Grignard addition) .

- Reaction Condition Optimization : Neural networks predict ideal catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. THF) for yield maximization .

- Failure Analysis : Cluster failed reactions using unsupervised learning to identify systematic errors (e.g., moisture sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.